![molecular formula C21H22N4OS B4132675 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4132675.png)
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide
Overview
Description
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Scientific Research Applications
The potential therapeutic applications of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide have been extensively studied in recent years. This compound has been shown to possess potent antitumor activity against a variety of cancer cell lines. It has also been found to exhibit antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Biochemical and physiological effects:
Studies have shown that 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide can induce oxidative stress in cancer cells, leading to their death. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, this compound has been shown to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide in lab experiments is its potent antitumor activity. It can be used as a tool for studying the molecular mechanisms involved in cancer cell death. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as bacterial and fungal infections. Furthermore, the molecular mechanisms underlying its biological activities need to be further elucidated to fully understand its potential as a therapeutic agent.
properties
IUPAC Name |
N-(2-phenylethyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-2-15-25-20(18-11-7-4-8-12-18)23-24-21(25)27-16-19(26)22-14-13-17-9-5-3-6-10-17/h2-12H,1,13-16H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZWVNWJMVNJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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